Molecular Weight and Lipophilicity Advantage Relative to N-Methylanilino Analog (CAS 866051-62-9)
Ethyl 5-(methylamino)-3-phenyl-1,2,4-triazine-6-carboxylate (MW 258.28 g/mol; XLogP3-AA 2.3) is substantially smaller and less lipophilic than its closest commercially catalogued analog, ethyl 5-[methyl(phenyl)amino]-3-phenyl-1,2,4-triazine-6-carboxylate (CAS 866051-62-9; MW ~334 g/mol; estimated XLogP3-AA >3.5 based on additional phenyl ring) [1]. The target compound retains a single hydrogen-bond donor (the methylamino NH), whereas the N-methylanilino analog has zero HBD, eliminating a key pharmacophoric feature for target engagement [1]. The 76 Da molecular weight difference and approximately 1–1.5 log unit lipophilicity reduction position the target compound in more favorable property space for lead-like chemical probes (Rule-of-3 compliance: MW <300, logP ≤3), while the analog exceeds lead-like MW cutoffs [2].
| Evidence Dimension | Molecular weight (MW) and calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | MW 258.28 g/mol; XLogP3-AA 2.3; HBD count 1; HBA count 6 |
| Comparator Or Baseline | Ethyl 5-[methyl(phenyl)amino]-3-phenyl-1,2,4-triazine-6-carboxylate (CAS 866051-62-9): MW ~334.4 g/mol; estimated XLogP3-AA >3.5; HBD count 0 |
| Quantified Difference | ΔMW = −76.1 g/mol (−22.8%); ΔXLogP3-AA ≈ −1.2 to −1.5 log units; gain of 1 HBD |
| Conditions | Calculated physicochemical properties from PubChem 2025.09.15 release; XLogP3-AA values computed by XLogP3 3.0 algorithm |
Why This Matters
Procurement decisions for lead-like screening libraries or fragment-based campaigns favor compounds with MW <300 and logP ≤3; the target compound satisfies these criteria whereas the N-methylanilino analog falls outside, making the target compound the appropriate choice for lead-like library enrichment.
- [1] PubChem CID 6404626 (Ethyl 5-(methylamino)-3-phenyl-1,2,4-triazine-6-carboxylate). Computed physicochemical descriptors: MW 258.28, XLogP3-AA 2.3, HBD 1, HBA 6. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/866051-60-7 View Source
- [2] Congreve, M., Carr, R., Murray, C., Jhoti, H. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876–877. https://doi.org/10.1016/S1359-6446(03)02831-9 View Source
